

A Mechanistic Investigation of Reactions Involving the Nitrosonium Ion: A Comparative Guide

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Compound of Interest

Compound Name: Nitrosonium hexafluoroantimonate

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The nitrosonium ion (NO^+) is a highly reactive electrophilic species that serves as a pivotal intermediate in a wide array of chemical and biological processes. Its significance spans from fundamental organic syntheses, such as the formation of diazonium salts and nitrosation of various functional groups, to its role in atmospheric chemistry and intricate biological signaling pathways. This guide provides a comprehensive comparison of the mechanistic aspects of key reactions involving the nitrosonium ion, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Generation of the Nitrosonium Ion

The nitrosonium ion is typically generated in situ from nitrous acid (HNO_2) in the presence of a strong acid. The acid protonates the hydroxyl group of nitrous acid, which then dissociates to form water and the nitrosonium ion. This equilibrium is a critical first step in many reactions where NO^+ is the active electrophile.^{[1][2][3]}

Alternatively, stable nitrosonium salts such as nitrosonium tetrafluoroborate (NOBF_4) and nitrosonium perchlorate (NOClO_4) can be synthesized and used as direct sources of the nitrosonium ion, particularly in non-aqueous media.^{[4][5][6]}

Key Reactions and Mechanistic Insights

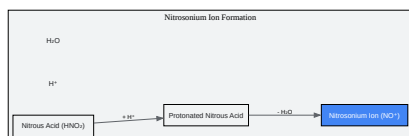
The electrophilic nature of the nitrosonium ion dictates its reactivity towards a variety of nucleophiles. Below, we compare the mechanisms and performance of NO^+ in several key transformations.

Diazotization of Primary Aromatic Amines

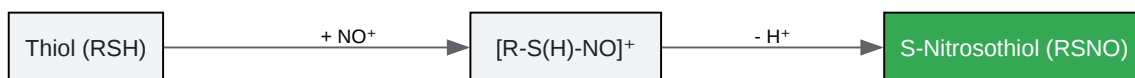
The reaction of primary aromatic amines with the nitrosonium ion to form diazonium salts is a cornerstone of synthetic organic chemistry.^{[1][2][3][7]} The diazonium group can subsequently be replaced by a wide range of nucleophiles, making it a versatile synthetic handle.

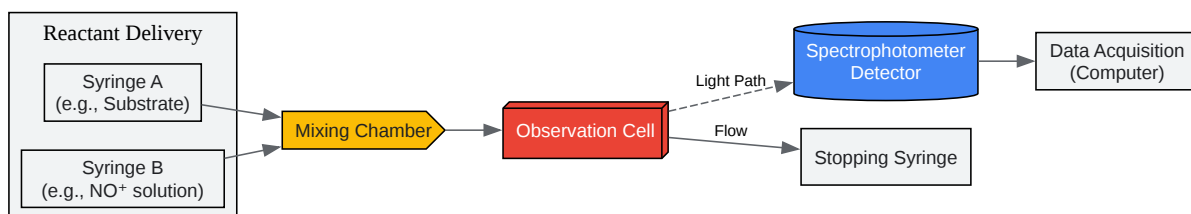
Mechanism:

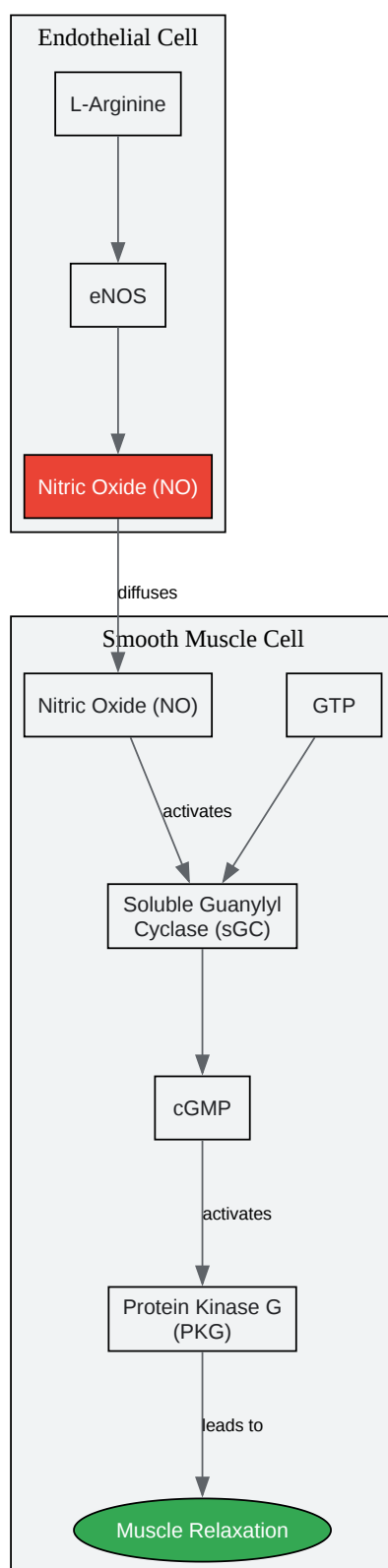
- **Formation of the Nitrosonium Ion:** As described above, nitrous acid is protonated by a strong acid and loses a water molecule to form NO^+ .
- **Nucleophilic Attack:** The lone pair of the primary amine attacks the electrophilic nitrogen of the nitrosonium ion, forming an N-N bond.
- **Deprotonation:** A base (e.g., water) removes a proton from the nitrogen atom of the original amine.
- **Protonation and Dehydration:** The oxygen atom of the resulting N-nitrosamine is protonated, followed by the elimination of a water molecule to yield the stable diazonium ion.



Nitrosonium Ion (NO⁺)







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